3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
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Overview
Description
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a complex organic compound that combines multiple functional groups, including a benzodioxepin ring, a chromenone moiety, and a benzyloxycarbonyl-protected amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves several steps:
Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Chromenone Moiety: This involves the condensation of salicylaldehyde derivatives with acetoacetate esters, followed by cyclization and oxidation.
Coupling of the Benzodioxepin and Chromenone Units: This step may involve the use of coupling reagents such as EDCI or DCC in the presence of a base.
Introduction of the Benzyloxycarbonyl-Protected Amino Acid: This is typically done through esterification or amidation reactions using standard peptide coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenone moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible applications in the treatment of diseases due to its bioactive properties.
Industry
Material Science: Use in the development of new materials with specific properties.
Chemical Manufacturing: Intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to bind to active sites or interact with biological membranes, thereby modulating biological pathways. Specific pathways and targets would depend on the exact biological context and the compound’s specific modifications.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin-7-yl derivatives: These compounds share the benzodioxepin ring and may have similar chemical properties.
Chromenone derivatives: Compounds with the chromenone moiety, which are known for their bioactivity.
Benzyloxycarbonyl-protected amino acids: These compounds are commonly used in peptide synthesis.
Uniqueness
The uniqueness of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate lies in its combination of these distinct functional groups, which confer a unique set of chemical and biological properties
Properties
Molecular Formula |
C31H29NO8 |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl] 4-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C31H29NO8/c1-20-29(22-10-13-25-27(17-22)37-16-6-15-36-25)30(34)24-12-11-23(18-26(24)39-20)40-28(33)9-5-14-32-31(35)38-19-21-7-3-2-4-8-21/h2-4,7-8,10-13,17-18H,5-6,9,14-16,19H2,1H3,(H,32,35) |
InChI Key |
DGUVGCKXXGARBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)CCCNC(=O)OCC3=CC=CC=C3)C4=CC5=C(C=C4)OCCCO5 |
Origin of Product |
United States |
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